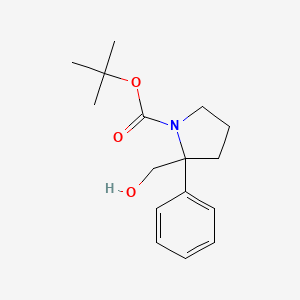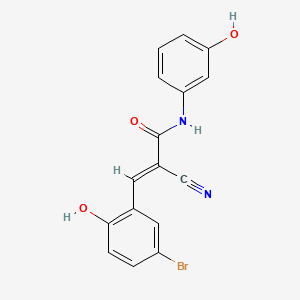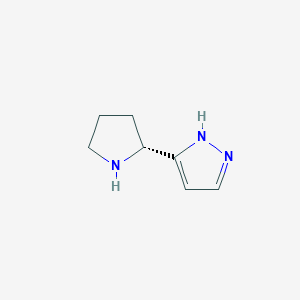![molecular formula C11H10Br2N2O2S B13552771 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 4,5-Dibromothiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1,3-Oxazole Ring: The dibromothiophene is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Attachment of Morpholine Ring: Finally, the oxazole intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学研究应用
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The dibromothiophene moiety can interact with electron-rich sites, while the oxazole and morpholine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: A simpler analog with only the dibromothiophene moiety.
4,5-Dibromothiophene-2-carboxylic acid: Another related compound with a carboxylic acid group.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: A compound with a similar morpholine ring but different heterocyclic substitution.
Uniqueness
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of the dibromothiophene, oxazole, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H10Br2N2O2S |
|---|---|
分子量 |
394.08 g/mol |
IUPAC 名称 |
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C11H10Br2N2O2S/c12-9-7(6-18-10(9)13)11-14-5-8(17-11)15-1-3-16-4-2-15/h5-6H,1-4H2 |
InChI 键 |
NVSONUFDYZLROH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CN=C(O2)C3=CSC(=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)






![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)

